molecular formula C8H17NO3S B6268808 tert-butyl N-(2-hydroxy-3-sulfanylpropyl)carbamate CAS No. 1824467-52-8

tert-butyl N-(2-hydroxy-3-sulfanylpropyl)carbamate

Cat. No.: B6268808
CAS No.: 1824467-52-8
M. Wt: 207.29 g/mol
InChI Key: KAJRPSXMBYHETN-UHFFFAOYSA-N
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Description

tert-butyl N-(2-hydroxy-3-sulfanylpropyl)carbamate: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a sulfanyl group attached to a carbamate backbone. It is often used in organic synthesis and as a protecting group for amines.

Properties

CAS No.

1824467-52-8

Molecular Formula

C8H17NO3S

Molecular Weight

207.29 g/mol

IUPAC Name

tert-butyl N-(2-hydroxy-3-sulfanylpropyl)carbamate

InChI

InChI=1S/C8H17NO3S/c1-8(2,3)12-7(11)9-4-6(10)5-13/h6,10,13H,4-5H2,1-3H3,(H,9,11)

InChI Key

KAJRPSXMBYHETN-UHFFFAOYSA-N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-hydroxy-3-sulfanylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxy-3-sulfanylpropylamine. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(2-hydroxy-3-sulfanylpropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamate group can be reduced to yield the corresponding amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-butyl N-(2-hydroxy-3-sulfanylpropyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Investigated for its potential role in modifying biological molecules and as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic applications, including as a prodrug or in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-hydroxy-3-sulfanylpropyl)carbamate involves its ability to form stable carbamate linkages with amines. This property makes it valuable as a protecting group in organic synthesis. The hydroxy and sulfanyl groups can also participate in various chemical reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

    tert-butyl carbamate: Lacks the hydroxy and sulfanyl groups, making it less versatile.

    2-hydroxy-3-sulfanylpropylamine: Does not have the carbamate protecting group, limiting its use in peptide synthesis.

    tert-butyl N-(2-hydroxyethyl)carbamate: Similar structure but lacks the sulfanyl group.

Uniqueness: tert-butyl N-(2-hydroxy-3-sulfanylpropyl)carbamate is unique due to the presence of both hydroxy and sulfanyl groups, which enhance its reactivity and versatility in various chemical reactions and applications.

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